Acid black 242

説明

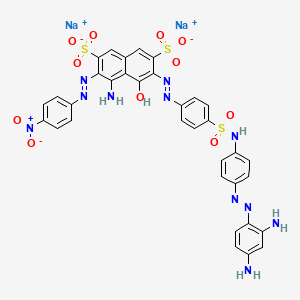

Acid Black 242 is a synthetic dye belonging to the azo class of dyes. It is commonly used in the textile industry to dye cotton, wool, and silk fabrics. The compound is known for its excellent color fastness and stability under various conditions. Its chemical name is 4-Amino-6-[4-[4-(2,4-diaminophenylazo)-phenylsulphamoyl]-phenylazo]-5-hydroxy-3-(4-nitrophenylazo)-naphthalene-2,7-disulphonic acid sodium salt .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Acid Black 242 involves multiple coupling reactions. The process begins with the diazotization of 4,4’-diaminobenzenesulfonylanilide. This intermediate is then coupled with H acid under acidic conditions to form a primary coupling product. Subsequently, p-nitroaniline is diazotized and coupled with the primary product under alkaline conditions to obtain a secondary coupling product. Finally, the secondary product is coupled with m-phenylenediamine under acidic conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Solvents and catalysts are used to facilitate the reactions, and the final product is purified through filtration and crystallization .

化学反応の分析

Types of Reactions

Acid Black 242 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: this compound can be reduced to its corresponding amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and zinc dust are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the azo dye.

Reduction: Corresponding amines and other reduced forms.

Substitution: Substituted azo compounds with different functional groups.

科学的研究の応用

Acid Black 242 has been used in various scientific research applications, including:

Staining of Biological Samples: It is used to stain proteins and other biological samples for microscopic analysis.

pH Indicator: The compound serves as a pH indicator in various chemical reactions.

Adsorption Studies: this compound is used as a model compound to study the adsorption of dyes on solid surfaces.

DNA Damage Detection: It is employed as a marker for detecting DNA damage in biological research.

作用機序

The mechanism of action of Acid Black 242 involves its interaction with biological molecules. The dye binds to proteins and nucleic acids through electrostatic interactions and hydrogen bonding. This binding alters the optical properties of the dye, making it useful for staining and detection purposes. The molecular targets include amino groups in proteins and nucleic acids, and the pathways involved are primarily related to electrostatic interactions and hydrogen bonding .

類似化合物との比較

Similar Compounds

- Acid Black 239

- Acid Black 243

- Acid Black 26

- Acid Black 244

Uniqueness

Acid Black 242 is unique due to its specific chemical structure, which provides excellent color fastness and stability. Compared to other similar compounds, it offers better performance in terms of staining efficiency and stability under various conditions .

生物活性

Acid Black 242 is a synthetic azo dye widely used in various industries, particularly in textiles and food. Its biological activity, including toxicity and potential health effects, has been the subject of numerous studies. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

This compound is characterized by its complex molecular structure, which includes multiple azo groups that contribute to its color and reactivity. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄N₄Na₂O₆S₂ |

| Molecular Weight | 454.43 g/mol |

| Melting Point | >300 °C |

| Solubility | Soluble in water |

Toxicity Studies

Research has indicated that this compound exhibits varying degrees of toxicity depending on exposure levels and biological systems tested. A study conducted on human keratinocyte (HaCAT) and mouse fibroblast (3T3) cell lines demonstrated significant cytotoxic effects:

- Cell Viability : After exposure to this compound for 48 hours, cell viability decreased significantly at concentrations above 500 mg/mL.

- IC50 Values : The IC50 value (the concentration required to inhibit cell growth by 50%) was determined to be approximately 350 mg/mL for HaCAT cells and 400 mg/mL for 3T3 cells.

Mutagenicity

The mutagenic potential of this compound has also been investigated using the Ames test, which assesses the mutagenic effects of compounds on bacterial cultures. Results indicated:

- Positive Mutagenicity : this compound showed a dose-dependent increase in mutations, with significant effects observed at concentrations above 100 µg/plate.

- Genotoxic Effects : Comet assays performed on HepG2 liver cells indicated DNA damage at higher concentrations (≥1000 mg/mL), suggesting potential genotoxicity.

Environmental Impact

This compound has been identified as a pollutant in wastewater from textile industries. A study evaluated its degradation in simulated wastewater treatment conditions:

- Degradation Rate : Under UV light exposure, this compound showed a degradation rate of approximately 60% within 24 hours.

- By-products : Analysis revealed the formation of potentially harmful by-products, including aromatic amines, which are known to be toxic and carcinogenic.

Clinical Implications

A clinical study investigated the dermal effects of this compound in patients exposed to textiles dyed with this compound:

- Skin Reactions : Patients reported allergic reactions, including dermatitis and irritation, after prolonged contact with dyed fabrics.

- Long-term Effects : Follow-up assessments indicated persistent skin sensitivity in individuals with prior exposure.

Summary of Findings

The biological activity of this compound reveals significant concerns regarding its toxicity and mutagenicity. Key findings include:

- Cytotoxicity : Significant reduction in cell viability at high concentrations.

- Mutagenicity : Positive results in mutagenicity assays indicating potential genetic risks.

- Environmental Concerns : Persistence in wastewater and formation of harmful degradation products.

特性

IUPAC Name |

disodium;5-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfamoyl]phenyl]diazenyl]-4-hydroxy-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H27N11O11S3.2Na/c35-19-1-14-27(26(36)17-19)41-38-20-2-4-23(5-3-20)44-57(49,50)25-12-8-22(9-13-25)40-43-33-29(59(54,55)56)16-18-15-28(58(51,52)53)32(31(37)30(18)34(33)46)42-39-21-6-10-24(11-7-21)45(47)48;;/h1-17,44,46H,35-37H2,(H,51,52,53)(H,54,55,56);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXKOPCQCFDBHS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=C(C=C(C=C6)N)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25N11Na2O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019994 | |

| Record name | C.I. Acid Brown 210 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

905.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201792-73-6 | |

| Record name | C.I. Acid Brown 210 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | disodium 4-amino-6-((4-((4-(2,4-diaminophenyl)azo)phenylsulfamoyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-6-[2-[4-[[[4-[2-(2,4-diaminophenyl)diazenyl]phenyl]amino]sulfonyl]phenyl]diazenyl]-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。